GPRP acetate

Description

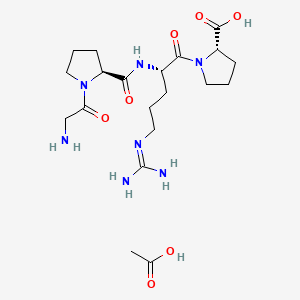

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSTPIIKNCGRE-QKWXXBCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The GPRP Peptide: A Technical Guide to its Discovery, Significance, and Application in Fibrin Polymerization Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Pro-Arg-Pro (GPRP) peptide is a seminal discovery in the study of hemostasis and thrombosis. First described by Laudano and Doolittle in 1978, this synthetic tetrapeptide has become an invaluable tool for elucidating the mechanisms of fibrin polymerization and for the development of novel anticoagulant therapies.[1] GPRP acts as a competitive inhibitor of fibrin formation by mimicking the "A" knob of the fibrinogen α-chain, which is exposed following thrombin cleavage.[1] This guide provides a comprehensive overview of the discovery and significance of the GPRP peptide sequence, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

Discovery and Significance

The discovery of the GPRP peptide sequence was a direct result of investigations into the molecular interactions governing the conversion of soluble fibrinogen into an insoluble fibrin clot. It was found that the N-terminal sequence of the fibrin α-chain, Gly-Pro-Arg, plays a crucial role in this process. The synthetic peptide Gly-Pro-Arg-Pro (GPRP) was designed to mimic this "knob" and was subsequently shown to effectively inhibit fibrin polymerization.[1]

The significance of GPRP lies in its potent and specific anticoagulant activity. By competitively binding to the "a" polymerization pocket on the γ-chain of fibrinogen, GPRP prevents the crucial "knob-hole" interactions necessary for the self-assembly of fibrin monomers into protofibrils and ultimately into a stable fibrin clot.[2] This inhibitory action not only prevents the formation of new clots but can also lead to the dissolution of pre-existing, non-crosslinked fibrin clots.[1] This has positioned GPRP and its derivatives as promising candidates for therapeutic intervention in thrombotic disorders. Furthermore, GPRP serves as a fundamental research tool for studying the kinetics and structural dynamics of fibrin polymerization.

Mechanism of Action: Competitive Inhibition of Fibrin Polymerization

The formation of a fibrin clot is a critical step in the coagulation cascade. The process is initiated by the enzyme thrombin, which cleaves fibrinopeptides A and B from the central E domain of fibrinogen. This cleavage exposes new N-terminal sequences, the "A" knob (with the sequence Gly-Pro-Arg) on the α-chain and the "B" knob on the β-chain. These newly exposed knobs can then bind to complementary "holes" located in the D domains of adjacent fibrin monomers.

The GPRP peptide directly interferes with the initial and critical "A:a" knob-hole interaction. By binding to the "a" hole in the γ-chain of the fibrinogen D domain, GPRP physically obstructs the binding of the "A" knob of another fibrin monomer. This competitive inhibition prevents the formation of the half-staggered, double-stranded protofibrils that are the building blocks of the fibrin network.

Below is a diagram illustrating the mechanism of fibrin polymerization and its inhibition by the GPRP peptide.

Quantitative Data

The binding affinity of the GPRP peptide for fibrinogen and its fragments has been quantified using various biophysical techniques. This data is crucial for understanding its inhibitory potency and for the development of more effective derivatives.

| Interacting Molecules | Method | Parameter | Value |

| GPRP and D-dimer | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 25 µM |

| GPRP and Fibrinogen | Not Specified | Dissociation Constant (KD) | ~25 µM |

| GHRP (Knob 'B' mimic) and Fibrinogen | Not Specified | Dissociation Constant (KD) | 140 µM |

| desA-NDSK (exposed 'A' knobs) and Fibrinogen | Not Specified | Dissociation Constant (KD) | 5.8 ± 1.1 µM |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the GPRP peptide and its effects on fibrin polymerization.

Turbidimetric Fibrin Polymerization Assay

This assay measures the increase in turbidity of a fibrinogen solution as it polymerizes into a fibrin clot. The inhibitory effect of GPRP can be quantified by observing the delay or reduction in the rate of turbidity increase.

Principle: The formation of insoluble fibrin fibers from soluble fibrinogen leads to an increase in light scattering, which can be measured as an increase in optical density (absorbance) over time.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified human fibrinogen (e.g., 1-2 mg/mL) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

-

Prepare a stock solution of human α-thrombin (e.g., 1 U/mL) in the same buffer.

-

Prepare a stock solution of GPRP peptide at various concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the fibrinogen solution to each well.

-

Add varying concentrations of the GPRP peptide or buffer (for control) to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for binding.

-

Initiate polymerization by adding the thrombin solution to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader capable of measuring absorbance at a wavelength of 340-405 nm.

-

Monitor the change in absorbance over time at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the full polymerization curve (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the absorbance as a function of time.

-

Determine key parameters from the polymerization curve, such as the lag time (time to onset of polymerization), the maximum slope (rate of polymerization), and the final turbidity.

-

Compare the parameters for samples with and without GPRP to quantify its inhibitory effect.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules. It can be used to determine the association and dissociation rate constants and the equilibrium dissociation constant (KD) for the interaction between GPRP and fibrinogen.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip surface.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface (e.g., using a mixture of EDC and NHS).

-

Immobilize the ligand (either fibrinogen or a biotinylated version of the GPRP peptide to a streptavidin-coated chip) to the chip surface.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Injection and Binding Analysis:

-

Prepare a series of dilutions of the analyte (GPRP peptide if fibrinogen is the ligand, or fibrinogen if GPRP is the ligand) in a suitable running buffer.

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases.

-

Between analyte injections, regenerate the sensor surface using a solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a low pH buffer or high salt concentration).

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

References

GPRP Acetate: A Technical Guide to its Role in Inhibiting Fibrin Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and experimental validation of GPRP (Gly-Pro-Arg-Pro) acetate as a potent inhibitor of fibrin polymerization. Fibrin polymerization is a critical step in the blood coagulation cascade, leading to the formation of a stable fibrin clot.[1] The tetrapeptide GPRP acetate has emerged as a significant research tool and a potential therapeutic agent due to its targeted inhibition of this process.[2][3]

Core Mechanism of Action: Competitive Inhibition of "Knob-Hole" Interactions

The formation of a fibrin clot is initiated when thrombin cleaves fibrinopeptides A and B (FpA and FpB) from the N-terminal ends of the Aα and Bβ chains of fibrinogen, respectively.[4] This cleavage exposes new N-terminal sequences, known as "knobs," which are crucial for polymerization. The primary driving force for fibrin polymerization is the interaction between the "A" knob (with the sequence Gly-Pro-Arg) on one fibrin monomer and a complementary binding site, or "hole," located in the D-domain of an adjacent fibrin monomer.[5][6]

This compound's inhibitory effect stems from its structural similarity to the "A" knob.[2] It acts as a competitive inhibitor by binding to the "a" hole in the γ-nodule of the fibrinogen D domain.[5][7] This binding physically obstructs the natural interaction between the "A" knob and the "a" hole, thereby preventing the assembly of fibrin monomers into protofibrils and the subsequent formation of a three-dimensional fibrin network.[2][5]

Signaling and Molecular Interactions

The binding of this compound to the fibrinogen D-domain is a specific and reversible interaction.[8] This targeted action disrupts the initial and essential step of fibrin polymerization, leading to a dose-dependent inhibition of clot formation.[3] Beyond its primary role, GPRP has also been shown to modify the glutamine residues in the α- and γ-chains of fibrinogen, which can inhibit the Factor XIIIa-catalyzed cross-linking of fibrin fibers, further impacting clot stability.[8]

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound and its derivatives has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Species | Method | Reference |

| Dissociation Constant (Kd) for GPRP binding to Fibrinogen | 25 µM | Not Specified | Not Specified | [5] |

| Binding Constant (K) for GPRP binding to Fibrinopeptide A | ~1 x 104 M-1 | Not Specified | Nuclear Magnetic Resonance | [9] |

| Affinity of GPRP for Fibrinogen | 4 x 104 M-1 | Human | Not Specified | [6] |

| IC50 of GPRP-dextran conjugate for Fibrin Polymerization | ~40 µM | Human | Dynamic Turbidimetry | [3] |

Table 1: Binding affinities and inhibitory concentrations of GPRP and its conjugate.

| Peptide | Concentration for Inhibition | Target Interaction | Reference |

| GPRPam | 1 mM | A:a interactions | [6] |

| GHRPam | 10 mM | B:b interactions | [6] |

Table 2: Comparative inhibitory concentrations of "A" knob and "B" knob mimetic peptides.

Experimental Protocols for Studying this compound's Effects

A variety of experimental techniques are employed to investigate the inhibitory effects of this compound on fibrin polymerization. Below are detailed methodologies for key experiments.

Dynamic Turbidimetry Assay for Fibrin Polymerization

This assay measures the increase in turbidity of a solution as soluble fibrinogen is converted into an insoluble fibrin network. The rate of polymerization and the final clot density can be quantified by monitoring the change in optical density over time.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified human fibrinogen in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

-

Prepare a stock solution of thrombin.

-

Prepare various concentrations of this compound in the same buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the fibrinogen solution and the desired concentration of this compound or a vehicle control.

-

Initiate the polymerization reaction by adding thrombin to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance (typically at 340 nm) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Plot the absorbance as a function of time to generate polymerization curves.

-

From these curves, determine parameters such as the lag time, the maximum rate of polymerization (Vmax), and the final turbidity.

-

Compare the parameters for samples with and without this compound to quantify the inhibitory effect.

-

References

- 1. jackwestin.com [jackwestin.com]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]

- 8. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fibrinopeptide A binds Gly-Pro-Arg-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

GPRP Acetate Peptide: A Technical Guide to its Structural Characteristics and Inhibitory Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPRP acetate, a synthetic tetrapeptide with the sequence Gly-Pro-Arg-Pro, serves as a critical tool in the study of hemostasis and thrombosis. By mimicking the N-terminal sequence of the fibrin α-chain that becomes exposed after thrombin cleavage, this compound acts as a competitive inhibitor of fibrin polymerization, a fundamental process in blood clot formation. This technical guide provides an in-depth exploration of the structural characteristics of this compound, its mechanism of action, and the experimental methodologies employed for its synthesis and analysis.

Core Structural and Functional Characteristics

This compound's primary function is to inhibit the spontaneous polymerization of fibrin monomers by binding to the "a" polymerization pocket located in the C-terminal region of the fibrinogen γ chain.[1] This interaction prevents the requisite knob-hole interaction between fibrin monomers, thereby halting the formation of protofibrils and subsequent clot assembly.[1] Furthermore, GPRP has been shown to inhibit ADP-induced platelet aggregation.[2]

Quantitative Data Summary

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Pro-Arg-Pro | |

| Molecular Formula | C₁₈H₃₁N₇O₅ | |

| Molecular Weight | 425.48 g/mol | |

| Binding Affinity (KD) to D-dimer | 25 µM | [3] |

| IC₅₀ for ADP-induced platelet aggregation | 3.2 mmol/L | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis. The following protocol is a generalized procedure based on established methods.[4][5]

1. Resin Preparation:

-

Start with a pre-loaded Fmoc-Pro-Wang resin.

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the proline residue.

-

Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

3. Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative test like the ninhydrin test.

-

Wash the resin extensively with DMF.

4. Repeat Deprotection and Coupling:

-

Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids: Fmoc-Pro-OH and Fmoc-Gly-OH.

5. Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

6. Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude GPRP peptide is purified using reversed-phase HPLC (RP-HPLC).[6][7][8][9]

-

Column: A C18 column is typically used.[9]

-

Mobile Phase:

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is employed to elute the peptide. A typical gradient might be 5-60% Solvent B over 30 minutes.

-

Detection: The peptide elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final this compound peptide as a white powder.

Structural Characterization

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the synthesized GPRP peptide.[10][11][12]

-

Ionization Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the peptide is determined. The observed molecular weight should match the calculated theoretical mass of GPRP (425.48 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the peptide in solution.[13][14][15][16][17]

-

Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) at a concentration of 1-5 mM.

-

Experiments: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including:

-

1D ¹H NMR: To obtain a general spectrum of the proton resonances.

-

2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

Data Analysis: The NMR spectra are processed and analyzed to assign the resonances to specific protons in the peptide sequence. The NOE-derived distance restraints are then used in molecular modeling software to calculate the 3D structure of the peptide.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is employed to determine the secondary structure of the GPRP peptide in solution.[18][19][20]

-

Sample Preparation: A solution of the peptide (typically 0.1-1 mg/mL) is prepared in a suitable buffer (e.g., phosphate buffer).

-

Measurement: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

-

Analysis: The resulting spectrum is analyzed to estimate the proportions of different secondary structural elements such as α-helix, β-sheet, and random coil. For a short peptide like GPRP, a spectrum characteristic of a random coil or a polyproline II (PPII) helix is expected.

Signaling Pathways and Interactions

The primary signaling event involving GPRP is its direct, non-covalent interaction with fibrinogen. This interaction physically blocks the polymerization sites, thereby inhibiting the formation of the fibrin clot.

GPRP also plays a role in modulating platelet aggregation. By binding to fibrinogen, GPRP can interfere with the interaction between fibrinogen and the platelet integrin receptor GPIIb/IIIa, which is a key step in platelet aggregation.[21]

Experimental Workflow Visualization

The overall process from peptide synthesis to structural analysis can be visualized as a sequential workflow.

Conclusion

This compound is a well-characterized tetrapeptide with significant inhibitory effects on fibrin polymerization and platelet aggregation. Its defined mechanism of action and the availability of robust synthetic and analytical methods make it an invaluable tool for research in thrombosis, hemostasis, and the development of novel antithrombotic agents. The detailed structural and functional understanding of this compound continues to facilitate advancements in cardiovascular medicine and related fields.

References

- 1. pnas.org [pnas.org]

- 2. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3.2.1. Peptide Synthesis [bio-protocol.org]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hplc.eu [hplc.eu]

- 10. jchemrev.com [jchemrev.com]

- 11. Mass spectrometric characterisation of the circulating peptidome following oral glucose ingestion in control and gastrectomised patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. researchgate.net [researchgate.net]

- 15. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 16. NMR Chemical Shift Prediction of Glycopeptides and Glycoproteins Aided by the Computer Program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

- 19. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

- 21. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]

GPRP Acetate: A Versatile Tool for Probing the Complexities of Thrombosis and Hemostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the utility of Gly-Pro-Arg-Pro (GPRP) acetate as a pivotal research tool in the fields of thrombosis and hemostasis. GPRP acetate, a synthetic peptide, acts as a competitive inhibitor of fibrin polymerization, a critical step in the formation of a stable blood clot. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application in key in vitro and in vivo assays, and a summary of quantitative data to guide researchers in their experimental design. Furthermore, this guide presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its application.

Introduction: The Role of Fibrin Polymerization in Hemostasis and Thrombosis

Hemostasis, the physiological process that halts bleeding at the site of vascular injury, and its pathological counterpart, thrombosis, both culminate in the formation of a fibrin clot. This process is initiated by the coagulation cascade, a series of enzymatic reactions that lead to the generation of thrombin. Thrombin then cleaves fibrinogen, a soluble plasma protein, into fibrin monomers. These monomers spontaneously self-assemble into protofibrils, which then aggregate laterally to form a stable, insoluble fibrin mesh. This mesh, in conjunction with activated platelets, forms the structural basis of a thrombus.

This compound is a synthetic tetrapeptide that mimics the "A" knob of the fibrin monomer. This "A" knob is exposed after thrombin cleaves fibrinopeptide A from the N-terminus of the fibrinogen Aα chain. The exposed "A" knob then binds to a complementary "a" hole on the D-domain of another fibrin monomer, initiating the polymerization process. By competitively binding to this "a" hole, this compound effectively inhibits fibrin polymerization and, consequently, clot formation.[1][2] This specific mechanism of action makes this compound an invaluable tool for dissecting the molecular intricacies of fibrin clot formation and for evaluating the efficacy of potential antithrombotic agents.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of fibrin polymerization. It achieves this by binding to the "a" hole located in the D-domain of fibrinogen.[1][2] This binding pocket is essential for the "knob-hole" interaction that drives the assembly of fibrin monomers into protofibrils. The dissociation constant (Kd) for the binding of GPRP to the D-dimer of fibrin has been determined to be 25 µM, indicating a moderate binding affinity.[2][3]

Beyond its role in preventing the initial polymerization, GPRP has also been shown to inhibit the cross-linking of fibrin chains by Factor XIIIa, a transglutaminase that stabilizes the fibrin clot.[4][5] This suggests that GPRP's binding to the D-domain may induce conformational changes that affect the accessibility of glutamine residues required for cross-linking.

Furthermore, this compound can also interfere with the interaction between fibrinogen and the platelet integrin receptor, glycoprotein IIb/IIIa (GPIIb/IIIa). This interaction is crucial for platelet aggregation and the incorporation of platelets into the growing thrombus.

The multifaceted inhibitory actions of this compound make it a powerful tool for studying various aspects of thrombosis and hemostasis, from the initial stages of fibrin formation to the final steps of clot stabilization and platelet integration.

References

- 1. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of GPRP Acetate on Thrombus Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) acetate is a well-characterized inhibitor of fibrin polymerization, a critical step in the formation of a stable thrombus. This technical guide provides an in-depth overview of the in vivo effects of GPRP acetate on thrombus formation, with a focus on its mechanism of action and the experimental models used for its evaluation. While extensive in vitro data support the antithrombotic potential of this compound, this guide also addresses the current landscape of available in vivo quantitative data. Detailed experimental protocols for relevant animal models of thrombosis are provided to facilitate further research in this area. Visualizations of key signaling pathways and experimental workflows are included to enhance understanding.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events, including myocardial infarction and stroke. The formation of a stable thrombus is a complex process involving platelet activation and the coagulation cascade, culminating in the conversion of soluble fibrinogen to an insoluble fibrin mesh. This compound, a synthetic peptide, has emerged as a targeted inhibitor of this final step. This guide synthesizes the current knowledge on the in vivo effects of this compound, providing a valuable resource for researchers in thrombosis and drug development.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of fibrin polymerization . This is achieved through its structural mimicry of the "A-knob" of fibrin, which is exposed after thrombin cleaves fibrinopeptides from fibrinogen.

Inhibition of "Knob-Hole" Interactions

Fibrin polymerization occurs through the non-covalent interaction of these "A-knobs" with complementary "a-holes" on the D-domains of other fibrin monomers. GPRP acts as a competitive antagonist, binding to the "a-holes" on fibrinogen and fibrin monomers. This binding prevents the "knob-hole" interaction, thereby inhibiting the formation of protofibrils and the subsequent lateral aggregation into a stable fibrin network.

Signaling Pathway of Fibrin Polymerization and this compound Inhibition

The following diagram illustrates the key steps in fibrin polymerization and the inhibitory action of this compound.

In Vivo Models for Assessing Antithrombotic Effects

Several animal models are utilized to evaluate the in vivo efficacy of antithrombotic agents like this compound. The ferric chloride-induced arterial thrombosis model is a widely accepted and reproducible method.

Ferric Chloride-Induced Arterial Thrombosis Model

This model induces endothelial injury and subsequent thrombus formation in a controlled manner.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal)

-

Surgical instruments (scissors, forceps, vessel clamps)

-

Filter paper strips (1 mm x 2 mm)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

-

Doppler flow probe and flowmeter

-

Saline solution (0.9% NaCl)

-

This compound solution for intravenous administration

Procedure:

-

Anesthetize the rat and place it on a surgical board in a supine position.

-

Make a midline cervical incision to expose the common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle control intravenously (e.g., via the femoral vein).

-

Saturate a filter paper strip with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period (e.g., 60 minutes).

-

At the end of the experiment, the thrombosed arterial segment can be excised for thrombus weight measurement.

Quantitative Data on In Vivo Effects of this compound

A comprehensive search of the scientific literature did not yield specific quantitative data on the in vivo effects of this compound on thrombus formation in animal models. While the inhibitory mechanism of GPRP on fibrin polymerization is well-established through in vitro studies, there is a notable absence of published dose-response studies in vivo that quantify its effect on parameters such as time to vessel occlusion or thrombus weight.

One study on a similar tetrapeptide, Pro-Gly-Pro-Leu, demonstrated a reduction in the weight of fresh fibrin clots in rats after intranasal administration at a dose of 1 mg/kg. This finding suggests the potential for GPRP-related peptides to have in vivo antithrombotic effects, but direct quantitative data for this compound is not currently available in the public domain.

Table 1: In Vivo Effects of a GPRP-Related Peptide on Thrombus Formation

| Peptide | Animal Model | Administration Route | Dose | Effect on Thrombus Weight | Reference |

| Pro-Gly-Pro-Leu | Rat | Intranasal | 1 mg/kg | Reduction in fresh fibrin clot weight | [1] |

Note: This table presents data for a related peptide due to the absence of specific quantitative data for this compound in vivo.

Discussion and Future Directions

The potent in vitro activity of this compound as a fibrin polymerization inhibitor strongly supports its potential as an antithrombotic agent. However, the lack of published in vivo quantitative data represents a significant gap in its preclinical evaluation. Future research should focus on conducting dose-ranging studies in established animal models of thrombosis, such as the ferric chloride-induced arterial thrombosis model described in this guide.

Key parameters to investigate include:

-

Dose-dependent effects on time to arterial occlusion.

-

Quantification of thrombus weight at different this compound concentrations.

-

Evaluation of bleeding risk through standardized bleeding time assays.

-

Pharmacokinetic and pharmacodynamic profiling of this compound in vivo.

Generating this data will be crucial for determining the therapeutic window and potential clinical utility of this compound as an antithrombotic agent.

Conclusion

This compound holds promise as a targeted antithrombotic agent due to its specific mechanism of inhibiting fibrin polymerization. This technical guide has provided a detailed overview of its mechanism of action and the experimental protocols necessary for its in vivo evaluation. While a clear gap exists in the availability of quantitative in vivo data, the information and protocols presented here offer a solid foundation for researchers to further investigate the in vivo efficacy and safety of this compound in the context of thrombotic diseases.

References

GPRP Acetate and Its Impact on Platelet-Fibrin Interactions: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Gly-Pro-Arg-Pro (GPRP) acetate is a synthetic tetrapeptide that has garnered significant interest as a potent inhibitor of fibrin polymerization and platelet aggregation. By mimicking the N-terminal sequence of the fibrin α-chain, GPRP competitively blocks key molecular interactions essential for clot formation. This technical guide provides an in-depth analysis of GPRP acetate's mechanism of action, a summary of relevant quantitative data, detailed experimental protocols for its evaluation, and visual representations of the associated biochemical pathways and workflows.

Core Mechanism of Action

This compound's primary role is the inhibition of fibrin polymerization.[1] This process is central to the formation of a stable blood clot. Following vascular injury, the enzyme thrombin cleaves fibrinopeptides A and B from fibrinogen, exposing N-terminal binding sites known as 'knobs'. The 'A' knob, with the sequence Gly-Pro-Arg, is exposed first.[2]

This compound acts as a competitive inhibitor by mimicking this 'A' knob structure.[2][3] It binds to complementary 'a' holes located in the D-domains of adjacent fibrin(ogen) molecules.[2][3] This binding physically obstructs the natural 'A'-'a' knob-hole interaction, which is the driving force for the assembly of fibrin monomers into protofibrils and, subsequently, a stable fibrin mesh.[2]

Beyond its direct impact on fibrin polymerization, this compound also interferes with platelet function. It inhibits the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa (GPIIb/IIIa) complex.[1][4] Activated GPIIb/IIIa receptors on platelets bind fibrinogen, which then acts as a bridge, linking adjacent platelets together to form an aggregate. By occupying the binding sites on fibrinogen, GPRP disrupts this crucial linkage, thereby inhibiting platelet aggregation.[5]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified through various biophysical and cellular assays. The following tables summarize key findings from the literature.

Table 1: Binding Affinities and Constants

| Interacting Molecules | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| GPRP and Fibrinogen | Not Specified | Kd | ~25 µM | [2] |

| GPRP and Fibrinopeptide A | Nuclear Magnetic Resonance (NMR) | K | ~104 M-1 |[6] |

Table 2: Effective Concentrations for Inhibition

| Assay | Effect | Concentration | Reference |

|---|---|---|---|

| Fibrin Clot Liquefaction | Liquefaction of α-fibrin clots | > 1 mM | [7] |

| Platelet Aggregation | Synergistic inhibition with GRGDS | Concentrations that prolong thrombin time | [5] |

| Fibrin Co-deposition | Blockade of fibrin co-deposition with platelets | 5 mM | [8] |

| t-PA Activation | Concentration-dependent inhibition | Not specified |[9] |

Key Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol assesses the ability of this compound to inhibit agonist-induced platelet aggregation in vitro.[10][11]

I. Materials and Reagents:

-

Whole blood from healthy, medication-free donors.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

This compound solution at various concentrations.

-

Platelet agonist (e.g., Adenosine Diphosphate (ADP), Collagen, or Thrombin).

-

Phosphate-Buffered Saline (PBS).

-

Light Transmission Aggregometer.

II. Methodology:

-

Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant. Gently invert to mix.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake.[12] Carefully aspirate the upper, turbid PRP layer into a separate tube.

-

Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The clear supernatant is the PPP, which is used to calibrate the aggregometer (100% transmission).

-

Assay Procedure:

-

Pipette a defined volume of PRP (e.g., 250-500 µL) into a cuvette with a stir bar.

-

Pre-incubate the PRP at 37°C for 5 minutes in the aggregometer.

-

Add a small volume of this compound solution or vehicle (PBS) and incubate for 1-5 minutes.

-

Calibrate the instrument using PRP as 0% light transmission and PPP as 100% light transmission.

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The maximum percentage of aggregation is calculated. Inhibition is determined by comparing the aggregation in the presence of this compound to the vehicle control.

Fibrin Polymerization Turbidimetric Assay

This protocol measures the effect of this compound on the rate of fibrin polymerization by monitoring changes in optical density.

I. Materials and Reagents:

-

Purified human fibrinogen.

-

Thrombin.

-

This compound solution at various concentrations.

-

Assay Buffer (e.g., Tris-buffered saline with CaCl2).

-

Spectrophotometer with temperature control.

II. Methodology:

-

Preparation: Prepare solutions of fibrinogen, thrombin, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate or cuvette, combine the fibrinogen solution with various concentrations of this compound or vehicle control.

-

Initiation: Pre-warm the plate/cuvette to 37°C. Initiate polymerization by adding thrombin to each well.

-

Measurement: Immediately begin monitoring the change in absorbance (optical density) at a wavelength of 340-405 nm over time. Readings are typically taken every 30 seconds for 30-60 minutes.

-

Data Analysis: Plot absorbance versus time. The lag time, maximum velocity (Vmax) of polymerization, and final turbidity can be calculated to quantify the inhibitory effect of this compound.

Signaling Pathways and Platelet-Fibrin Interactions

This compound's mechanism is not one of direct interference with intracellular platelet signaling cascades (e.g., G-protein coupled receptor pathways).[13][14] Instead, it blocks the final common step of aggregation: the crosslinking of platelets via fibrinogen bridges. Platelet activation, triggered by agonists like ADP or thrombin, leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen.[15] this compound disrupts this by binding to fibrinogen, rendering it incapable of bridging two activated platelets.

Conclusion

This compound is a well-characterized inhibitor of hemostasis, acting through a dual mechanism of preventing fibrin polymerization and platelet aggregation. Its action is direct and competitive, targeting the essential knob-hole and fibrinogen-receptor interactions that underpin clot formation. The experimental protocols and quantitative data presented herein provide a framework for researchers and drug developers to effectively study and utilize this compound in the exploration of novel antithrombotic therapies.

References

- 1. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]

- 2. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]

- 4. medkoo.com [medkoo.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Fibrinopeptide A binds Gly-Pro-Arg-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Soluble fibrin causes an acquired platelet glycoprotein VI signaling defect: implications for coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

The GPRP Peptide: A Historical and Technical Guide to its Role in Coagulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) has played a pivotal role in unraveling the intricacies of fibrin polymerization, the terminal step in the coagulation cascade. By mimicking a key binding site exposed on fibrinogen by thrombin, GPRP has served as an invaluable molecular tool for studying the mechanism of clot formation and as a template for the development of antithrombotic agents. This technical guide provides an in-depth exploration of the history of GPRP in coagulation research, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols that have been central to its investigation.

A Historical Perspective on GPRP in Coagulation Research

The story of GPRP is intrinsically linked to the quest to understand how soluble fibrinogen is transformed into an insoluble fibrin clot. In the mid-20th century, the fundamental "knob-hole" hypothesis of fibrin polymerization was proposed, suggesting that the enzymatic action of thrombin on fibrinogen exposes binding sites ("knobs") that interact with complementary sites ("holes") on other fibrin molecules.

The breakthrough in identifying these sites at a molecular level came in the late 1970s. Following the sequencing of the N-termini of the fibrinogen chains, it was discovered that thrombin cleaves fibrinopeptide A (FpA) from the Aα-chain, exposing a new N-terminal sequence: Gly-Pro-Arg. This "A" knob was hypothesized to be a critical component of the polymerization process.

Synthetic peptides were then designed to mimic this newly exposed sequence. The tetrapeptide Gly-Pro-Arg-Pro (GPRP) was synthesized and found to be a potent inhibitor of fibrin polymerization.[1] This provided strong evidence for the knob-hole model and established GPRP as a specific competitive inhibitor of the "A:a" interaction, where the "A" knob on one fibrin monomer binds to the "a" hole located in the D-domain of an adjacent fibrin(ogen) molecule.[2][3]

Subsequent research in the 1980s and 1990s further elucidated the mechanism of GPRP's inhibitory action. Crystallographic studies of the GPRP peptide in complex with a 30-kDa C-terminal fragment of the fibrinogen γ-chain definitively identified the "a" polymerization pocket.[2][4] These studies provided a three-dimensional view of the electrostatic and hydrogen bonding interactions that mediate the binding of the "A" knob, and by extension, GPRP, to its complementary hole.[2]

The specificity and efficacy of GPRP also made it a valuable tool in other areas of coagulation research. It was used to demonstrate that the GPRP binding site on fibrin(ogen) is also important for the activity of tissue plasminogen activator (t-PA), the primary enzyme responsible for fibrinolysis.[5] Furthermore, GPRP has been instrumental in studying platelet activation in whole blood, as it can inhibit fibrin clot formation without interfering with thrombin-induced platelet activation, allowing for the use of techniques like flow cytometry to study platelet function in a more physiological context.[6]

In recent years, the understanding of GPRP's interaction with fibrinogen has been leveraged in the development of novel antithrombotic agents and diagnostic tools. By conjugating GPRP to other molecules, researchers have created high-affinity binders for D-dimer, a biomarker for thrombosis.[7] The foundational research on GPRP continues to inform the design of therapeutics that target the final, critical step of blood clot formation.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the GPRP peptide.

| Parameter | Value | Species/Conditions | Reference |

| Binding Affinity (Kd) | |||

| GPRP to Fibrinogen | 25 µM | Human | [3][8] |

| GPRP to D-dimer | 25 µM | Human | [7] |

| GPRP-polypeptide conjugate to D-dimer | 3 nM | Human | [7] |

| GHRP (knob 'B' mimic) to Fibrinogen | 140 µM | Human | [3][8] |

| Inhibitory Concentrations | |||

| GPRP for complete inhibition of fibrin polymerization | 0.5 mM | Human, in vitro | [9] |

| GPRP for liquefaction of α-fibrin clots | > 1 mM | Human, pH 8.5, ionic strength 0.45 | [9] |

| GPRP for liquefaction of αβ-fibrin clots | > 15 mM | Human, pH 8.5, ionic strength 0.45 | [9] |

| Effects on Clot Mechanics | |||

| GPRP concentration to reduce shear modulus by a factor of 0.4 (α-fibrin) | 0.1 mM | Human | [9] |

| GPRP concentration to reduce shear modulus by a factor of 0.4 (αβ-fibrin) | 1.1 mM | Human | [9] |

Signaling Pathways and Experimental Workflows

Mechanism of Fibrin Polymerization and GPRP Inhibition

The following diagram illustrates the key steps in the conversion of fibrinogen to a cross-linked fibrin clot and the inhibitory action of the GPRP peptide.

Caption: Mechanism of fibrin polymerization and competitive inhibition by GPRP peptide.

Experimental Workflow for Assessing GPRP's Anticoagulant Activity

This diagram outlines a typical experimental workflow to determine the inhibitory effect of GPRP on fibrin polymerization using a turbidimetric assay.

Caption: Experimental workflow for GPRP inhibition of fibrin polymerization.

Detailed Experimental Protocols

Fibrin Polymerization Inhibition Assay (Turbidimetric)

This assay measures the effect of GPRP on the rate and extent of fibrin polymerization by monitoring the change in turbidity of a fibrinogen solution after the addition of thrombin.

Materials:

-

Human fibrinogen (plasminogen-depleted)

-

Human α-thrombin

-

GPRP peptide

-

Control peptide (e.g., Gly-Pro-Gly-Gly)

-

Tris-buffered saline (TBS), pH 7.4

-

96-well clear flat-bottom microplate

-

Microplate reader with temperature control (37°C) and kinetic reading capabilities (350 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of fibrinogen (e.g., 2 mg/mL) in TBS.

-

Prepare a stock solution of thrombin (e.g., 10 U/mL) in TBS.

-

Prepare a series of dilutions of GPRP and the control peptide in TBS to achieve the desired final concentrations in the assay.

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of TBS to each well.

-

Add the GPRP or control peptide dilutions to the designated wells. Include wells with TBS only as a no-peptide control.

-

Add the fibrinogen solution to each well to achieve a final concentration of, for example, 1 mg/mL.

-

Incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the polymerization reaction by adding thrombin to each well to a final concentration of, for example, 0.1 U/mL.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every 30 seconds for a period of 60-120 minutes.

-

-

Data Analysis:

-

Plot the absorbance (turbidity) versus time for each condition.

-

From the polymerization curves, determine the lag time (time to onset of polymerization), the maximum slope (rate of polymerization), and the final turbidity (extent of polymerization).

-

Calculate the percent inhibition of polymerization for each GPRP concentration relative to the no-peptide control.

-

Determine the IC50 value for GPRP by plotting the percent inhibition against the log of the GPRP concentration.

-

Surface Plasmon Resonance (SPR) Analysis of GPRP-Fibrinogen Interaction

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Human fibrinogen (ligand)

-

GPRP peptide (analyte)

-

Running buffer (e.g., HBS-EP+, pH 7.4)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the fibrinogen solution in the immobilization buffer over the activated surface. The protein will covalently bind to the surface via its amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the injection of fibrinogen to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the GPRP peptide in the running buffer.

-

Inject the GPRP solutions sequentially over both the fibrinogen-immobilized and reference flow cells at a constant flow rate.

-

After each injection (association phase), flow running buffer over the chip to monitor the dissociation of the peptide.

-

Between different GPRP concentrations, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a low pH buffer) to remove all bound analyte.

-

-

Data Analysis:

-

The SPR instrument software will generate sensorgrams (response units vs. time) for each GPRP concentration after subtracting the reference flow cell signal.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

X-ray Crystallography of the GPRP-Fibrinogen γ-Chain Fragment Complex[2]

This protocol provides a general outline based on the published methodology for determining the three-dimensional structure of GPRP bound to its target.

Materials:

-

Purified recombinant 30-kDa C-terminal fragment of the fibrinogen γ-chain (rFbgγC30)

-

GPRP peptide

-

Crystallization screening kits and reagents (e.g., polyethylene glycol, salts, buffers)

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Crystallization of the Protein:

-

Set up crystallization trials for the rFbgγC30 protein using vapor diffusion (sitting or hanging drop) methods. This involves mixing the purified protein with a variety of crystallization screen solutions.

-

Based on the published method, crystals of rFbgγC30 can be grown from sitting drops containing 12% polyethylene glycol 8000, 70 mM CaCl2, 0.1 M MES at pH 6.0, and 0.02% NaN3.[2]

-

Incubate the crystallization plates at a constant temperature until crystals appear.

-

-

Soaking the Peptide into the Crystals:

-

Prepare a solution of the GPRP peptide (e.g., 10 mM) in the original crystallization solution.[2]

-

Carefully transfer the rFbgγC30 crystals into a drop of the GPRP-containing solution and allow them to soak overnight.[2]

-

Briefly back-soak the crystals in the original well solution without the peptide to remove excess, unbound peptide.[2]

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) mixed with the mother liquor.

-

Flash-cool the crystals in liquid nitrogen.

-

Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using the known structure of the uncomplexed protein as a search model.

-

Build the GPRP peptide into the electron density map and refine the structure to obtain the final atomic model of the complex.

-

Conclusion

The GPRP peptide has been a cornerstone of coagulation research for decades. Its ability to specifically and potently inhibit fibrin polymerization has not only validated the fundamental "knob-hole" mechanism of clot formation but has also provided researchers with an indispensable tool for a wide range of hematological studies. The quantitative data and experimental protocols detailed in this guide highlight the depth of knowledge that has been gained through the study of this simple yet powerful tetrapeptide. As research into novel anticoagulants and diagnostics continues, the legacy of GPRP will undoubtedly continue to influence the development of new strategies to combat thrombotic diseases.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. pnas.org [pnas.org]

- 3. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallographic studies on fibrinogen and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 9. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

Methodological & Application

Application Notes and Protocols for GPRP Acetate in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPRP acetate (Gly-Pro-Arg-Pro acetate) is a synthetic tetrapeptide that acts as a competitive inhibitor of fibrin polymerization.[1] It mimics the "A" knob of the fibrinogen alpha-chain, which is exposed after thrombin cleavage.[1][2] By binding to the corresponding "a" hole in the D-domain of fibrinogen, GPRP effectively prevents the interaction between fibrin monomers, a critical step in clot formation.[1][2] Furthermore, this action inhibits the binding of fibrinogen to the platelet membrane glycoprotein IIb/IIIa complex (GPIIb/IIIa), thereby impeding platelet aggregation.[3] These properties make this compound a valuable tool for in vitro studies of hemostasis, thrombosis, and platelet function.

This document provides a detailed protocol for the dissolution of this compound and its application in common in vitro assays, including fibrin polymerization and platelet aggregation assays.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for the use of this compound in in vitro assays.

| Parameter | Value | Assay/Condition | Source(s) |

| Molecular Weight | 485.53 g/mol | - | [3] |

| Solubility in Water | Up to 125 mg/mL | Ultrasonic assistance may be needed | [3] |

| Solubility in PBS (pH 7.2) | 10 mg/mL | - | |

| Dissociation Constant (Kd) for Fibrinogen | 25 µM | - | [2][4] |

| IC50 for ADP-induced Platelet Aggregation | 3.2 mmol/L | Platelet-rich plasma | [3][5] |

| Working Concentration Range (Fibrin Polymerization) | 0.001 - 0.01 mM | Perfusion of fibrin clots | [1] |

| Working Concentration Range (Platelet Aggregation) | 0.18 - 3.2 mmol/L | Platelet-rich plasma | [3][5] |

| Storage (Lyophilized) | -20°C | Long-term | |

| Storage (Reconstituted) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquoted to avoid freeze-thaw cycles | [3] |

Experimental Protocols

Protocol 1: Dissolution of this compound

This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution for use in in vitro assays.

Materials:

-

Lyophilized this compound vial

-

Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS), pH 7.2

-

Sterile, low-retention polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

-

Solvent Addition: Carefully open the vial and add the desired volume of sterile water or PBS to achieve the target stock concentration (e.g., 10 mg/mL). The choice of solvent may depend on the specific requirements of the downstream assay.

-

Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonication can be used to aid dissolution.[3] Ensure the solution is clear and free of particulates.

-

Aliquoting and Storage: Aliquot the reconstituted this compound into sterile, low-retention microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3] Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Fibrin Polymerization Assay (Microplate Reader)

This assay measures the effect of this compound on thrombin-induced fibrin polymerization by monitoring the change in turbidity over time.

Materials:

-

This compound stock solution

-

Purified human fibrinogen

-

Thrombin

-

Assay Buffer (e.g., Tris-buffered saline with calcium chloride)

-

96-well clear, flat-bottom microplate

-

Kinetic microplate reader capable of measuring absorbance at 340-405 nm[6][7]

Procedure:

-

Reagent Preparation: Prepare working solutions of fibrinogen and thrombin in the assay buffer. Prepare serial dilutions of the this compound stock solution to test a range of concentrations.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

Fibrinogen solution

-

-

Initiation of Polymerization: Place the microplate in a kinetic microplate reader pre-warmed to 37°C. Initiate the reaction by adding the thrombin solution to each well.

-

Data Acquisition: Immediately begin reading the absorbance at 340-405 nm every 30-60 seconds for a duration sufficient to observe the full polymerization curve (typically 30-60 minutes).

-

Data Analysis: Plot the absorbance as a function of time. The inhibitory effect of this compound can be quantified by comparing the lag time, maximum absorbance, and the rate of polymerization in the presence of the peptide to the control wells.

Protocol 3: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

This compound stock solution

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Platelet agonist (e.g., ADP, thrombin, collagen)

-

Saline

-

Light Transmission Aggregometer with cuvettes and stir bars

Procedure:

-

PRP and PPP Preparation:

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[8]

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.[8] The PPP will be used to set the 100% aggregation baseline.

-

-

Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette PRP into a cuvette with a stir bar and place it in the sample well of the aggregometer. Set this as the 0% aggregation baseline.

-

Pipette PPP into a cuvette and place it in the reference well. Set this as the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Add a fresh aliquot of PRP to a cuvette with a stir bar and place it in the sample well.

-

Add the desired concentration of this compound (or vehicle control) and incubate for a few minutes.

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The percentage of aggregation is plotted over time. The inhibitory effect of this compound is determined by comparing the maximum aggregation percentage in the presence of the peptide to the control. An IC50 value can be calculated from a dose-response curve.

Visualizations

Experimental Workflow for this compound Dissolution and Use

Caption: Workflow for this compound reconstitution and use in assays.

Signaling Pathway: Inhibition of GPIIb/IIIa-Mediated Outside-In Signaling by GPRP

Caption: GPRP blocks fibrinogen-GPIIb/IIIa binding, inhibiting signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Development of a microplate coagulation assay for Factor V in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Application Notes and Protocols for GPRP Acetate in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Pro-Arg-Pro (GPRP) acetate is a synthetic peptide that serves as a valuable tool in the study of platelet function. Its primary mechanism of action is the inhibition of fibrin polymerization.[1][2] In platelet aggregation assays, particularly those initiated by thrombin, the conversion of fibrinogen to fibrin can lead to the formation of a clot, which interferes with the measurement of platelet-specific aggregation. GPRP acetate prevents this fibrin clot formation, thereby allowing for the specific analysis of platelet aggregation in response to thrombin without the confounding variable of a fibrin mesh.[1][2] This makes this compound an essential reagent for researchers investigating thrombin-induced platelet activation and aggregation pathways. Unlike many antiplatelet agents, GPRP does not inhibit thrombin-induced platelet activation itself, but rather the downstream fibrin-mediated events.[2]

Experimental Protocols

This section details the protocol for a platelet aggregation assay using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.[3][4]

Materials

-

This compound solution (12 mM in saline)

-

Human whole blood collected in 3.2% sodium citrate

-

Thrombin (agonist)

-

Phosphate-buffered saline (PBS)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

-

Aggregometer cuvettes with stir bars

Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[1] It is recommended to discard the first few milliliters of blood to avoid contamination with tissue factor.

-

To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 200 x g for 15 minutes at room temperature.[1][4]

-

Carefully aspirate the upper PRP layer and transfer it to a new tube.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 2500 x g for 15 minutes at room temperature.[5]

-

Aspirate the PPP supernatant and transfer to a new tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

Allow the PRP to rest for at least 30 minutes at room temperature before use. Platelet count in the PRP should be adjusted to 200,000-300,000 platelets/µL with PPP if necessary.

Light Transmission Aggregometry Protocol with this compound

-

Set up the light transmission aggregometer to maintain a temperature of 37°C.

-

Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer to set the 100% aggregation baseline.

-

Pipette 450 µL of PRP into a separate cuvette with a stir bar and place it in a sample channel to set the 0% aggregation baseline.

-

For the test sample, pipette 450 µL of PRP into a new cuvette with a stir bar.

-

Add 50 µL of the 12 mM this compound solution to the test sample cuvette to achieve a final concentration of 1.2 mM.[1]

-

Incubate the sample for 2 minutes at 37°C in the aggregometer.

-

Add the desired concentration of thrombin to the cuvette to initiate platelet aggregation. The final volume in the cuvette should be 500 µL.

-

Record the change in light transmission for at least 5-10 minutes to observe the full aggregation curve.

Data Presentation

The primary role of this compound in this assay is to inhibit fibrin polymerization, not to directly inhibit platelet aggregation. Therefore, the expected outcome is the absence of a fibrin clot, allowing for the clear observation of thrombin-induced platelet aggregation.

| Agonist | This compound Concentration | Expected Effect on Fibrin Polymerization | Expected Effect on Platelet Aggregation |

| Thrombin | 1.2 mM | Complete Inhibition | Unaffected (allows for clear measurement) |

| ADP | N/A | No Effect | N/A |

| Collagen | N/A | No Effect | N/A |

Visualizations

Experimental Workflow for Platelet Aggregation Assay with this compound

Caption: Workflow for platelet aggregation assay using this compound.

Signaling Pathway of Thrombin-Induced Platelet Aggregation and this compound Intervention

Caption: Thrombin signaling and GPRP's inhibition of fibrin polymerization.

References

- 1. Light Transmission Aggregometry (LTA) [bio-protocol.org]

- 2. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide GPRP and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: GPRP Acetate in Fibrin Polymerization Turbidity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrin polymerization is a critical step in the blood coagulation cascade, leading to the formation of a stable fibrin clot. The dysregulation of this process is implicated in various thrombotic and bleeding disorders. A common in vitro method to study fibrin polymerization kinetics is the turbidity assay, which measures the increase in optical density as soluble fibrinogen is converted into an insoluble fibrin network. GPRP acetate (Gly-Pro-Arg-Pro acetate) is a synthetic tetrapeptide that acts as a competitive inhibitor of fibrin polymerization.[1][2] It mimics the "A-knob" (GPR motif) exposed on fibrin monomers after thrombin cleavage of fibrinopeptide A, thereby preventing the crucial "A:a" knob-hole interactions necessary for protofibril formation and subsequent clot assembly.[1][2] These application notes provide a detailed protocol for utilizing this compound in a fibrin polymerization turbidity assay to assess its inhibitory effects.

Mechanism of Action of this compound

Thrombin initiates fibrin polymerization by cleaving fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen, respectively. This exposes polymerization sites, known as "knobs," specifically the 'A' knob (with the sequence Gly-Pro-Arg) and the 'B' knob (with the sequence Gly-His-Arg). These knobs interact with complementary "holes" ('a' and 'b') on the D-domains of other fibrin monomers. The interaction between the 'A' knob and the 'a' hole is the primary driving force for the spontaneous self-assembly of fibrin monomers into protofibrils. This compound competitively binds to the 'a' polymerization site on fibrinogen, effectively blocking the 'A:a' interaction and, consequently, inhibiting fibrin polymerization.[1][2]

Figure 1: Mechanism of this compound inhibition of fibrin polymerization.

Experimental Protocol: Fibrin Polymerization Turbidity Assay

This protocol details the steps for assessing the inhibitory effect of this compound on thrombin-induced fibrin polymerization.

Materials and Reagents

-

Human Fibrinogen (plasma-derived)

-

Human α-Thrombin

-

This compound

-

HEPES buffer (20 mM, pH 7.4)

-

NaCl (150 mM)

-

CaCl₂ (5 mM)

-

Deionized water (for reconstitution)

-

96-well clear, flat-bottom microplate

-

Microplate reader with temperature control and kinetic reading capabilities

Reagent Preparation

-

Fibrinogen Stock Solution (e.g., 2 mg/mL): Reconstitute lyophilized human fibrinogen in HEPES buffer containing 150 mM NaCl. Allow it to dissolve at 37°C for 30-60 minutes with gentle swirling. Avoid vigorous shaking. Store on ice for immediate use or aliquot and store at -80°C.

-

Thrombin Stock Solution (e.g., 20 U/mL): Reconstitute lyophilized human α-thrombin in deionized water or a suitable buffer as per the manufacturer's instructions. Aliquot and store at -80°C.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in deionized water.[3] This stock solution can be used to prepare serial dilutions.

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Figure 2: Experimental workflow for the fibrin polymerization turbidity assay.

Assay Procedure

-

Prepare this compound Dilutions: Prepare a series of this compound dilutions in the assay buffer to achieve final concentrations ranging from 0 mM to 5 mM in the assay wells. Include a vehicle control (assay buffer without this compound).

-

Plate Setup:

-

Add the appropriate volume of each this compound dilution (or vehicle) to the designated wells of a 96-well microplate.

-

Add the fibrinogen stock solution to each well to achieve a final concentration of 1 mg/mL.

-

The total volume in each well before adding thrombin should be pre-calculated to accommodate the final reaction volume (e.g., 180 µL).

-

-

Incubation: Incubate the plate at 37°C for 5 minutes to allow the this compound to interact with the fibrinogen and to equilibrate the temperature.

-

Initiate Polymerization:

-

Prepare a working solution of thrombin in pre-warmed assay buffer to achieve a final concentration of 0.5 U/mL in the wells.

-

Add the thrombin working solution to each well to initiate fibrin polymerization. The final reaction volume should be consistent across all wells (e.g., 200 µL).

-

-